molecular formula C17H20N4O5S B2524715 Methyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 915188-04-4

Methyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2524715
CAS No.: 915188-04-4
M. Wt: 392.43
InChI Key: VEQAAJSLMFHDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds due to their pharmacological activities. A study highlighted the preparation of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were evaluated for antimicrobial and hemolytic activities. Most compounds showed activity against selected microbial species to varying extents, with some demonstrating potent antimicrobial properties and low cytotoxicity, making them candidates for further biological screening and application trials (Gul et al., 2017).

Anti-inflammatory Properties

Another area of research includes the synthesis of benzimidazole derivatives bearing oxadiazole and morpholine rings, showing significant anti-inflammatory activities. The study reported the evaluation of these compounds using the carrageenan-induced rat paw edema test, with some compounds exhibiting excellent anti-inflammatory effects. Molecular docking studies indicated that the morpholine and oxadiazole rings linked to the benzimidazole nucleus play an essential role in binding with COX-2 (Rathore et al., 2017).

Antimicrobial and Antibacterial Activities

Synthesis of new oxadiazolylbenzodioxane derivatives and evaluation of their antibacterial activity have also been explored. These studies involved reactions of 5-(1,4-benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol with various N-substituted chloroacetamides, resulting in compounds that were tested for antibacterial efficacy (Avagyan et al., 2020).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid has shown promising results. Physicochemical and theoretical studies on these derivatives have demonstrated their effectiveness in protecting mild steel against corrosion, highlighting their potential industrial applications (Ammal et al., 2018).

Molecular Docking and Synthesis for Therapeutic Agents

The synthesis and evaluation of novel compounds for potential therapeutic applications, including anti-inflammatory and antimicrobial activities, have been extensively studied. For instance, N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides have been identified as unique biheterocycles showing promise as therapeutic agents. Their enzyme inhibition capabilities and cytotoxicity profiles suggest potential utility in medical treatments (Abbasi et al., 2018).

Properties

IUPAC Name

methyl 4-[[2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-24-16(23)12-2-4-13(5-3-12)18-14(22)11-27-17-20-19-15(26-17)10-21-6-8-25-9-7-21/h2-5H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQAAJSLMFHDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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